molecular formula C22H29N3O2S B2455689 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1706103-59-4

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2455689
CAS No.: 1706103-59-4
M. Wt: 399.55
InChI Key: IWQJRVXDQBECJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C22H29N3O2S and its molecular weight is 399.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial Properties : Compounds containing 1,3,4-oxadiazole, similar to the chemical structure , have been synthesized and show promising antibacterial activity. For instance, Khalid et al. (2016) discuss the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, exhibiting moderate to significant antibacterial activity (Khalid et al., 2016).
  • Antimicrobial Evaluation : Another study by Fuloria et al. (2009) on new oxadiazoles derived from phenylpropionohydrazides, which are structurally related, highlights their effectiveness against certain bacterial and fungal strains (Fuloria et al., 2009).

Chemical Synthesis and Characterization

  • Spectral Analysis and Synthesis Techniques : Research by Khalid et al. (2016) also delves into the synthesis process of similar compounds, detailing the use of modern spectroscopic techniques for structure elucidation (Khalid et al., 2016).
  • Application in Chemistry : An article by Merugu et al. (2010) discusses microwave-assisted synthesis of compounds with piperidine and oxadiazole structures, emphasizing the efficiency of microwave irradiation in the synthesis process (Merugu et al., 2010).

Pharmacokinetics and Binding Studies

  • Cytotoxicity and Binding Analysis : A study by Govindhan et al. (2017) on a similar compound explores its cytotoxicity and binding analysis, highlighting its potential pharmacokinetic applications (Govindhan et al., 2017).

Application in Drug Metabolism

  • Interaction with Cytochromes P450 : Research by Rehmel et al. (2006) investigates the interactions of metabolites of prasugrel, a drug with a somewhat similar structure, with cytochromes P450, which are crucial in drug metabolism (Rehmel et al., 2006).

Properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-15(2)28-19-9-5-16(6-10-19)13-21(26)25-11-3-4-17(14-25)12-20-23-22(24-27-20)18-7-8-18/h5-6,9-10,15,17-18H,3-4,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQJRVXDQBECJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.